N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine
Description
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, three phenyl groups, and a dihydropyridine ring
Properties
CAS No. |
917886-45-4 |
|---|---|
Molecular Formula |
C27H28N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-tert-butyl-3,4,6-triphenyl-3,4-dihydro-1H-pyridin-2-imine |
InChI |
InChI=1S/C27H28N2/c1-27(2,3)29-26-25(22-17-11-6-12-18-22)23(20-13-7-4-8-14-20)19-24(28-26)21-15-9-5-10-16-21/h4-19,23,25H,1-3H3,(H,28,29) |
InChI Key |
KMNUIZZKYFQVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C1C(C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-3,4,6-triphenylpyridine: Similar structure but lacks the dihydropyridine ring.
N-tert-Butyl-3,4,6-triphenylpiperidine: Similar structure but has a fully saturated piperidine ring instead of the dihydropyridine ring.
Uniqueness
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is unique due to the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Biological Activity
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C27H28N2
- Molecular Weight: 380.5 g/mol
- CAS Number: 917886-45-4
- IUPAC Name: N-tert-butyl-3,4,6-triphenyl-3,4-dihydro-1H-pyridin-2-imine
These properties indicate that the compound belongs to the class of dihydropyridines, characterized by a dihydropyridine ring and multiple phenyl substituents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with amines in the presence of a catalyst under reflux conditions using solvents like ethanol or methanol. In industrial settings, continuous flow reactors may be utilized to optimize yields and control reaction parameters effectively.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound is believed to modulate enzyme activity and receptor signaling pathways. For instance, it may act as an enzyme inhibitor or influence neurotransmitter systems in the central nervous system (CNS) .
Enzyme Inhibition
Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies have shown its potential as an inhibitor for various kinases and phosphatases that are crucial in cancer progression and other diseases.
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties. It has shown potential as a modulator for metabotropic glutamate receptors (mGluRs), particularly mGluR2. In vitro studies have demonstrated that it possesses favorable lipophilicity and metabolic stability, making it a candidate for CNS drug development .
Case Studies
-
CNS Drug Development:
A study evaluated the pharmacological properties of this compound as a potential mGluR2 positive allosteric modulator (PAM). The results indicated significant selectivity against other mGlu receptors and promising CNS penetration capabilities . -
Anticancer Activity:
Another research effort focused on the anticancer potential of this compound. It was found to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-tert-butyl-3,4,6-triphenylpyridine | Pyridine | Moderate enzyme inhibition |
| N-tert-butyl-3,4,6-triphenylpiperidine | Piperidine | Lower CNS activity |
This compound stands out due to its unique dihydropyridine structure which enhances its interaction with biological targets compared to similar compounds lacking this feature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
